molecular formula C16H14O3 B13851265 2,3'-Diacetyldiphenyl Ether

2,3'-Diacetyldiphenyl Ether

Cat. No.: B13851265
M. Wt: 254.28 g/mol
InChI Key: YQJRLNGBKUCOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol. It is a useful research chemical compound, often utilized as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3’-Diacetyldiphenyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides, which are unstable and can decompose explosively.

    Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HI or HBr. .

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

    Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

Major Products Formed:

    Oxidation: Formation of peroxides.

    Acidic Cleavage: Formation of alcohols and alkyl halides.

Scientific Research Applications

2,3’-Diacetyldiphenyl Ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology and Medicine:

    Industry: Utilized in the production of various chemical products and as a solvent in some industrial processes.

Mechanism of Action

The mechanism of action for 2,3’-Diacetyldiphenyl Ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via an S_N2 or S_N1 reaction mechanism . This reactivity is crucial for its role in various chemical syntheses.

Comparison with Similar Compounds

    4,4’-Diacetyl-2,2’-dimethoxydiphenyl Ether: A similar diphenyl ether compound with additional methoxy groups.

    3,3’-Dihydroxy-2,2’,4,4’-tetramethoxy-6,6’-dimethyldiphenyl Ether: Another diphenyl ether with hydroxyl and methoxy groups.

Uniqueness: 2,3’-Diacetyldiphenyl Ether is unique due to its specific acetyl groups attached to the diphenyl ether structure, which can influence its reactivity and applications in chemical synthesis.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[3-(2-acetylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H14O3/c1-11(17)13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)12(2)18/h3-10H,1-2H3

InChI Key

YQJRLNGBKUCOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.